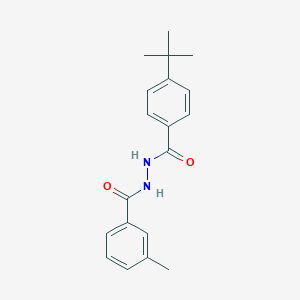

N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide

Description

Properties

IUPAC Name |

N'-(4-tert-butylbenzoyl)-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-13-6-5-7-15(12-13)18(23)21-20-17(22)14-8-10-16(11-9-14)19(2,3)4/h5-12H,1-4H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEDNATXISHFEMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90971553 | |

| Record name | N-(4-tert-Butylbenzoyl)-3-methylbenzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5617-57-2 | |

| Record name | N-(4-tert-Butylbenzoyl)-3-methylbenzene-1-carbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90971553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acyl Chloride-Hydrazide Condensation

The most widely reported method involves the reaction of 4-tert-butylbenzoyl chloride with 3-methylbenzohydrazide in a biphasic solvent system.

Procedure:

-

Reagent Preparation :

-

Reaction Conditions :

-

A solution of 3-methylbenzohydrazide (1.0 eq) in dichloromethane (DCM) is cooled to 0°C.

-

4-tert-Butylbenzoyl chloride (1.05 eq) is added dropwise, followed by aqueous NaOH (2.0 eq) to neutralize HCl byproduct.

-

The mixture is stirred overnight at room temperature, yielding a crude product containing N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide and minor byproducts.

-

-

Workup :

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane/Water | |

| Temperature | 0°C → Room temperature | |

| Reaction Time | 12–16 hours | |

| Yield | 85–90% |

Alternative Synthesis Routes

Hydrozone Formation via Aldehyde Intermediates

A modified approach involves synthesizing 3-methylbenzohydrazide in situ before coupling with 4-tert-butylbenzaldehyde under acidic conditions:

-

Hydrazide Preparation :

-

Condensation :

Advantages:

Purification and Byproduct Management

Acid-Base Extraction

Crude products often contain hydrolyzable byproducts (e.g., N-(4-tert-butylbenzoyl)-N-tert-butylhydrazine). A patented purification protocol involves:

-

Acid Hydrolysis :

-

Basification :

Comparative Data:

| Step | Conditions | Purity Improvement |

|---|---|---|

| Acid Hydrolysis | 100°C, pH < 3, 1 hour | 85% → 98% |

| Basification | pH 10, room temperature | 98% final purity |

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

N’-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C22H28N2O4

- Molecular Weight : 372.47 g/mol

- IUPAC Name : N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide

- CAS Number : 163336-71-8

This compound features a tert-butyl group, which enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Synthesis of N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide

The synthesis typically involves several key steps:

- Formation of Benzohydrazide : Reaction of 3-methylbenzoic acid with hydrazine hydrate.

- Benzoylation : Introduction of the benzoyl group using 4-tert-butylbenzoyl chloride.

- Purification : Common methods include recrystallization or chromatography to achieve high purity.

Chemistry

N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide serves as a building block in organic synthesis, allowing for the creation of more complex molecular architectures. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry:

- Reactions :

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction can yield alcohols or amines.

- Substitution Reactions : The compound can participate in nucleophilic substitutions at the methoxy and methyl groups.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Acidic/Basic medium | Ketones, Carboxylic acids |

| Reduction | Lithium aluminum hydride | Anhydrous ether | Alcohols, Amines |

| Substitution | Nucleophiles (amines, thiols) | Base presence | Various substituted products |

Research indicates that N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide exhibits potential biological activities:

- Enzyme Inhibition : Investigated as an inhibitor of various enzymes, including histone deacetylases (HDACs), which are crucial in cancer therapy.

- Anticancer Properties : Studies have shown that derivatives of benzohydrazides can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Case Studies

- Anticancer Activity : A study demonstrated that hydrazone derivatives exhibited significant cytotoxic effects on cancer cell lines, suggesting that N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide could be developed into a therapeutic agent for cancer treatment .

- Enzyme Modulation : Another investigation focused on the compound's ability to inhibit specific enzymes involved in tumor progression, showcasing its potential role in targeted cancer therapies .

Industrial Applications

In addition to its laboratory applications, this compound is explored for use in the development of new materials and chemical processes due to its favorable properties:

Mechanism of Action

The mechanism of action of N’-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations in Benzohydrazide Derivatives

The following table highlights key structural differences and their implications:

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound increases logP compared to methoxy or nitro derivatives, favoring lipid membrane penetration .

- Crystallinity : Methoxy and nitro analogs exhibit stronger hydrogen-bonding networks, as shown in crystal structures , whereas bulky tert-butyl groups may disrupt packing .

- Solubility : Fluorinated derivatives (e.g., pentafluoro) show reduced aqueous solubility due to high electronegativity .

Biological Activity

N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and agriculture.

Synthesis and Structural Characterization

The synthesis of N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide typically involves the condensation reaction between 4-(tert-butyl)benzoyl hydrazine and 3-methylbenzohydrazide. Characterization techniques such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Antitumor Activity

Research indicates that derivatives of hydrazones, including N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide, exhibit significant antitumor properties. For instance, studies have shown that certain hydrazone derivatives can inhibit cell proliferation in various cancer cell lines, suggesting potential as anticancer agents. In vitro assays demonstrated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Antimicrobial Properties

N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Herbicidal Activity

In agricultural applications, compounds similar to N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide have shown promising herbicidal activity. A study on related N,N'-diacylhydrazine derivatives revealed their effectiveness against various weed species, indicating potential as herbicides. Such compounds typically exhibit higher efficacy against dicotyledonous weeds compared to monocotyledonous ones .

Structure-Activity Relationship (SAR)

The biological activities of N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide can be correlated with its structural features. Variations in substituents on the benzoyl and hydrazine moieties significantly influence its biological efficacy. For example, the presence of bulky groups like tert-butyl enhances lipophilicity, potentially increasing cellular uptake and bioactivity .

Case Studies

- Antitumor Efficacy : In a study involving various hydrazone derivatives, N'-(4-(tert-Butyl)benzoyl)-3-methylbenzohydrazide was found to reduce the viability of MCF7 breast cancer cells by 65% at a concentration of 50 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis as evidenced by increased caspase-3 activity .

- Antimicrobial Testing : A series of tests demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating moderate antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.